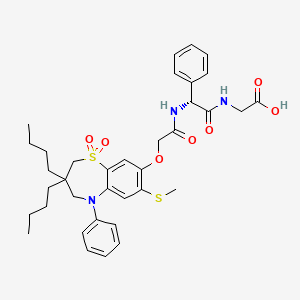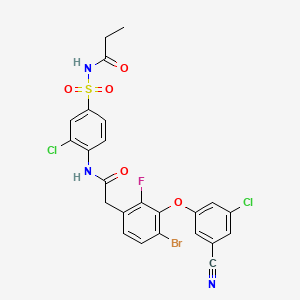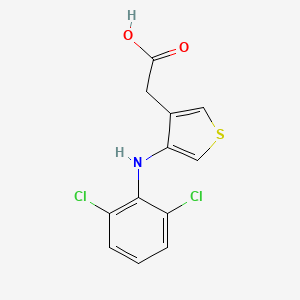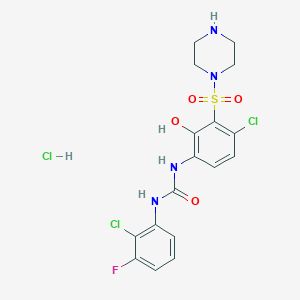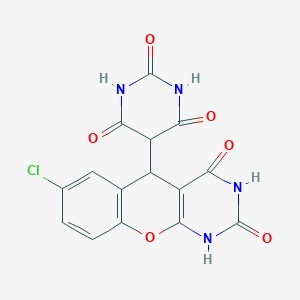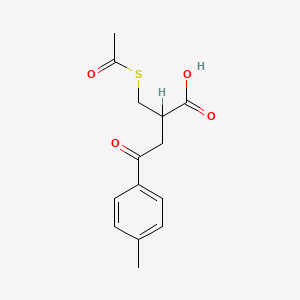
Esonarimod
Übersicht
Beschreibung
Esonarimod (also known as KE-298) is a derivative of propionic acid developed in Japan . It has been shown to suppress various animal models of arthritis by inhibiting the production of inflammatory cytokines, such as IL-1β, IL-6, and IL-8 .
Synthesis Analysis
An efficient and practical procedure for the synthesis of this compound has been developed . The intermediate, 2-methylene-4-(4-methylphenyl)-4-oxobutanoic acid, was prepared by Friedel–Crafts acylation of toluene with itaconic anhydride in the presence of aluminum trichloride and nitrobenzene . This compound was then prepared by Michael addition of the intermediate with thioacetic acid .Molecular Structure Analysis
The molecular formula of this compound is C14H16O4S . It has a molecular weight of 280.34 .Chemical Reactions Analysis
The synthesis of this compound involves a Friedel–Crafts acylation followed by a Michael addition . The Friedel–Crafts acylation of toluene with itaconic anhydride yields an intermediate, which then undergoes a Michael addition with thioacetic acid to produce this compound .Physical And Chemical Properties Analysis
This compound is a solid, white to off-white compound . It is soluble in DMSO .Wissenschaftliche Forschungsanwendungen
Immunologie: Hemmung proinflammatorischer Zytokine
Esonarimod zielt auf IL-12p40 und IL-1α ab und wirkt als Inhibitor für diese Interleukine . Diese Zytokine spielen bekanntermaßen eine bedeutende Rolle in der Immunantwort, indem sie Entzündungen fördern. Die Fähigkeit von this compound, diese zu hemmen, kann bei der Erforschung von Autoimmunerkrankungen und der Entwicklung von Behandlungen nützlich sein, die eine Modulation des Immunsystems erfordern.
Dermatologie: Potenzielle Anwendungen bei Hauterkrankungen
Obwohl spezifische Studien zu this compound in der Dermatologie nicht direkt verfügbar sind, deuten seine entzündungshemmenden Eigenschaften auf potenzielle Anwendungen bei der Behandlung von Hauterkrankungen hin, die durch Entzündungen gekennzeichnet sind, wie z. B. Psoriasis oder Ekzeme .
Rheumatologie: Behandlung von rheumatoider Arthritis
This compound wurde ursprünglich als Antirheumatikum entwickelt. Es hat in Tiermodellen eine Wirksamkeit bei der Unterdrückung von Arthritis gezeigt, indem es die Produktion von entzündungsfördernden Zytokinen aus menschlichen peripheren Blutzellen hemmt . Diese Anwendung ist besonders relevant für die Behandlung von rheumatoider Arthritis.
Pharmakologie: Arzneimittelstoffwechsel und aktive Metaboliten
In pharmakologischen Studien wird this compound zu einem pharmakologisch aktiven Metaboliten, dem thiolhaltigen Deacetyl-Esonarimod (M-I), metabolisiert. Dieser Metabolit wird dann weiter extensiv metabolisiert, was eine S-Methylierung und S-Oxidation beinhaltet . Das Verständnis dieses Prozesses ist entscheidend für das Drug Design und die personalisierte Medizin.
Biochemie: Synthese und Katalyse
Die Synthese von this compound beinhaltet interessante Biochemie, einschließlich der Verwendung von elementarem Schwefel in katalytischen Strategien für die Synthese von schwefelhaltigen Molekülen. Dieser Prozess hat Auswirkungen auf die Entwicklung neuer biochemischer Synthesemethoden .
Molekularbiologie: Auswirkungen auf die Genexpression
Obwohl direkte Beweise für die Anwendungen von this compound in der Molekularbiologie begrenzt sind, könnte seine Rolle bei der Modulation der Zytokinaktivität nachgeschaltete Auswirkungen auf die Genexpression haben. Dieser Bereich könnte ein potenzielles Forschungsfeld sein, um die von this compound beeinflussten molekularen Pfade zu verstehen .
Klinische Studien: Abgebrochene Phase-3-Studien
This compound erreichte die Phase 3 in klinischen Studien, bevor es abgebrochen wurde. Die Daten aus diesen Studien können wertvolle Erkenntnisse über die Pharmakodynamik und Pharmakokinetik des Medikaments sowie über sein Sicherheitsprofil liefern .
Wirkmechanismus
Target of Action
Esonarimod, also known as KE-298, primarily targets inflammatory cytokines such as IL-1β, IL-6, and IL-8 . These cytokines play a crucial role in the immune response, particularly in inflammation and the activation of white blood cells.
Mode of Action
This compound interacts with its targets by inhibiting the production of these inflammatory cytokines from human peripheral blood mononuclear cells . This interaction results in the suppression of inflammation, which is beneficial in conditions such as arthritis.
Biochemical Pathways
This compound affects the biochemical pathways related to inflammation. By inhibiting the production of inflammatory cytokines, it disrupts the signaling pathways that lead to inflammation. The compound is predominantly biotransformed to a pharmacologically active metabolite, thiol-containing deacetyl-esonarimod (M-I), and subsequently undergoes extensive metabolism, mainly S-methylation followed by the combination of S-oxidation and oxidative conversion of the aromatic methyl group .
Pharmacokinetics
After oral administration, this compound is rapidly and almost completely absorbed, and is well distributed throughout the body . The major component in plasma is the active metabolite, deacetyl-esonarimod, which accounts for approximately 50% of the plasma radioactivity . This compound undergoes extensive metabolism, with urinary and biliary excretions accounting for 89% and 10% of the dose, respectively .
Result of Action
The primary result of this compound’s action is the suppression of inflammation. This is achieved by inhibiting the production of inflammatory cytokines from human peripheral blood mononuclear cells . This makes this compound effective in suppressing various animal models of arthritis .
Eigenschaften
IUPAC Name |
2-(acetylsulfanylmethyl)-4-(4-methylphenyl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O4S/c1-9-3-5-11(6-4-9)13(16)7-12(14(17)18)8-19-10(2)15/h3-6,12H,7-8H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRSSFEUQNAXQMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC(CSC(=O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9048805 | |
| Record name | Esonarimod | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
101973-77-7 | |
| Record name | α-[(Acetylthio)methyl]-4-methyl-γ-oxobenzenebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101973-77-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Esonarimod [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101973777 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Esonarimod | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ESONARIMOD | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PF4079THQO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





